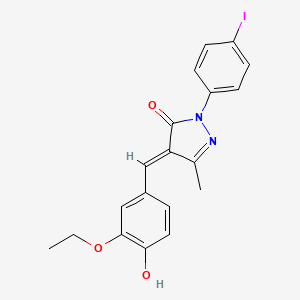![molecular formula C16H24N2O2 B6077488 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6077488.png)
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPAA belongs to the class of piperidine derivatives and is known to exhibit analgesic and anti-inflammatory effects.
作用机制
The exact mechanism of action of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide is not fully understood. However, it is believed to act on the opioid system in the brain and spinal cord, which is involved in the regulation of pain perception. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been shown to produce analgesia and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce hypersensitivity to pain, which is a hallmark of neuropathic pain. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide does not produce the same level of side effects as traditional opioids, such as respiratory depression, constipation, and addiction.
实验室实验的优点和局限性
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide also exhibits a high degree of selectivity for the mu-opioid receptor, which reduces the risk of side effects. However, 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide also has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
未来方向
There are several future directions for the research on 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide. One direction is to investigate the potential use of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide in the treatment of other types of chronic pain, such as cancer pain and inflammatory pain. Another direction is to develop more water-soluble formulations of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide, which would improve its bioavailability and make it easier to administer to animals. Finally, the development of more selective and potent derivatives of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide could lead to the discovery of new drugs for the treatment of pain and inflammation.
合成方法
The synthesis of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide involves the reaction of 2-methoxyacetamide with 2-phenylethylamine and piperidine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The yield of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
科学研究应用
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain, a type of chronic pain that is difficult to manage with currently available drugs.
属性
IUPAC Name |
2-methoxy-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-13-16(19)17-15-8-5-10-18(12-15)11-9-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPMMNJSSGLKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCCN(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6077411.png)
![1-(4-methoxyphenyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6077418.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-pyridinylthio)acetamide](/img/structure/B6077425.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B6077436.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6077445.png)


![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)
![1-(4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B6077466.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B6077471.png)
![4-[(1-{3-[3-(4-chlorophenyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6077472.png)
![1-acetyl-5-[(2-hydroxy-8-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6077485.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6077492.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B6077497.png)